Einecs 299-151-5
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate typically involves the reaction of 4-chlorophenoxyacetic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of 2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenoxyacetates.
Scientific Research Applications
2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)ethyl 2-(4-bromophenoxy)acetate
- 2-(dimethylamino)ethyl 2-(4-fluorophenoxy)acetate
- 2-(dimethylamino)ethyl 2-(4-methylphenoxy)acetate
Uniqueness
2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate is unique due to the presence of the chloro group, which can significantly influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different substituents on the phenoxy ring.
Properties
CAS No. |
93857-19-3 |
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Molecular Formula |
C17H23ClN2O6 |
Molecular Weight |
386.8 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H16ClNO3.C5H7NO3/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;7-4-2-1-3(6-4)5(8)9/h3-6H,7-9H2,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
BVAXVQNKFUKCTJ-HVDRVSQOSA-N |
Isomeric SMILES |
CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
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